molecular formula C12H11FN2O4 B13487173 5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid

5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-fluoro-4-methyl-benzoic acid

Cat. No.: B13487173
M. Wt: 266.22 g/mol
InChI Key: ZGHRVEXVTALZQX-UHFFFAOYSA-N
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Description

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. This compound features a unique structure with a diazinanone ring fused to a benzoic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-fluoro-4-methylbenzoic acid with a diazinanone derivative under controlled conditions. The reaction conditions often involve the use of organic solvents such as ethanol or acetone, and the process may require heating and refluxing to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid moiety are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and diazinanone derivatives.

Scientific Research Applications

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid can be compared with other similar compounds, such as:

    5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound lacks the fluorine atom present in 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid, which may result in different chemical and biological properties.

    5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid: This compound lacks the methyl group, which may affect its reactivity and interactions with molecular targets.

    3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid:

The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O4

Molecular Weight

266.22 g/mol

IUPAC Name

5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluoro-4-methylbenzoic acid

InChI

InChI=1S/C12H11FN2O4/c1-6-4-8(13)7(11(17)18)5-9(6)15-3-2-10(16)14-12(15)19/h4-5H,2-3H2,1H3,(H,17,18)(H,14,16,19)

InChI Key

ZGHRVEXVTALZQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(=O)NC2=O)C(=O)O)F

Origin of Product

United States

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